Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene
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Overview
Description
rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene is a chemical compound that features a bromocyclopropyl group attached to a chlorobenzene ring
Preparation Methods
The synthesis of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with a bromocyclopropane derivative. The reaction conditions often include the use of a strong base to facilitate the formation of the cyclopropyl ring and the subsequent bromination . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Addition Reactions: The cyclopropyl ring can participate in addition reactions, leading to ring-opening and formation of new compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorobenzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene include:
rac-[(1R,2S)-2-bromocyclopropyl]benzene: Lacks the chlorine atom on the benzene ring, resulting in different reactivity and applications.
rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene: Contains a fluorine atom instead of chlorine, which can alter its chemical and biological properties.
Properties
Molecular Formula |
C9H8BrCl |
---|---|
Molecular Weight |
231.51 g/mol |
IUPAC Name |
1-[(1S,2R)-2-bromocyclopropyl]-3-chlorobenzene |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
InChI Key |
ILZJZXJSCHIBEI-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1Br)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1C(C1Br)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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